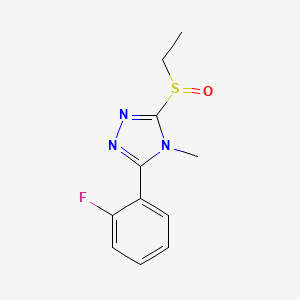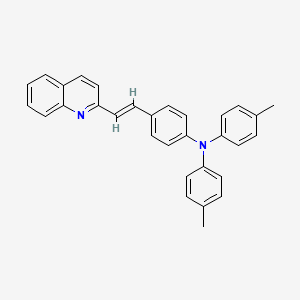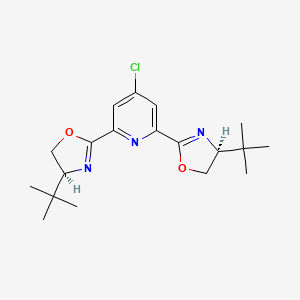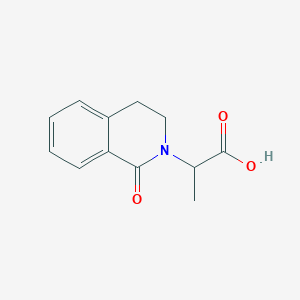
2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the Castagnoli–Cushman reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives and involves the reaction between homophthalic anhydride and amines . The reaction conditions usually include the use of a suitable solvent, such as ethanol, and heating under reflux for several days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to modulate neurotransmitter levels in the central nervous system, which could explain their antidepressant and anticonvulsant activities . Additionally, the compound may disrupt biological membrane systems, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and have been studied for their antioomycete activity.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds are known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
2-(1-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-6-9-4-2-3-5-10(9)11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |
Clave InChI |
GAZRHHSNADWMDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
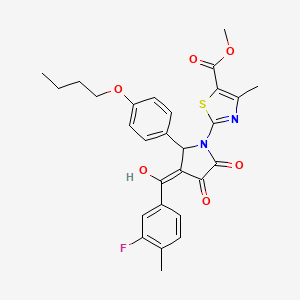
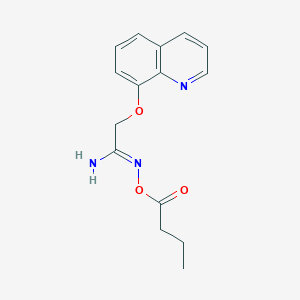
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)


